Cas no 1700433-82-4 (2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine)

2-(Pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused pyrazolo[1,5-a]pyrimidine core, substituted with a pentan-3-yl group at the 2-position and an aminomethyl group at the 7-position. This compound may serve as a versatile intermediate or scaffold for the development of bioactive molecules, particularly in targeting enzymes or receptors where pyrazolopyrimidines exhibit affinity. The presence of the primary amine functionality allows for further derivatization, enhancing its utility in structure-activity relationship studies. Its physicochemical properties, including moderate lipophilicity from the pentan-3-yl moiety, may contribute to favorable pharmacokinetic profiles in drug discovery contexts.
2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine structure
1700433-82-4 structure
Product Name:2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine
CAS No:1700433-82-4
MF:C12H18N4
MW:218.298121929169
CID:6372994
PubChem ID:103315784
Update Time:2025-11-02

2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine
    • 1700433-82-4
    • EN300-1118300
    • [2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine
    • Inchi: 1S/C12H18N4/c1-3-9(4-2)11-7-12-14-6-5-10(8-13)16(12)15-11/h5-7,9H,3-4,8,13H2,1-2H3
    • InChI Key: GDVPMHMQAWIBIH-UHFFFAOYSA-N
    • SMILES: N12C(=CC=NC1=CC(C(CC)CC)=N2)CN

Computed Properties

  • Exact Mass: 218.153146591g/mol
  • Monoisotopic Mass: 218.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.2Ų

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Additional information on 2-(pentan-3-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine

Comprehensive Overview of 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine (CAS No. 1700433-82-4)

2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine (CAS No. 1700433-82-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of the methanamine moiety further enhances its potential for derivatization, making it a valuable intermediate in drug discovery and development.

The molecular structure of 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine features a pyrazolo[1,5-a]pyrimidine core substituted with a pentan-3-yl group and a methanamine functional group. This unique arrangement contributes to its physicochemical properties, such as solubility, stability, and reactivity, which are critical for its applications in various industries. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and other diseases.

In recent years, the compound has been explored for its role in crop protection and pest management. With the increasing focus on sustainable agriculture, 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine has shown promise as a key ingredient in eco-friendly agrochemical formulations. Its ability to interfere with specific enzymatic pathways in pests makes it a candidate for next-generation biopesticides, aligning with global trends toward reducing chemical residues in food products.

The synthesis of 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the challenges of scalability in industrial production. These innovations are particularly relevant in the context of green chemistry, where minimizing waste and energy consumption is a priority.

From a commercial perspective, the demand for 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine is expected to rise, driven by its applications in pharmaceutical intermediates and agrochemicals. Market analysts highlight its potential in niche segments, such as precision medicine and sustainable farming, where customized solutions are increasingly sought after. The compound's versatility and adaptability to various chemical modifications position it as a valuable asset in the fine chemicals industry.

Safety and regulatory compliance are paramount when handling 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine. While it is not classified as a hazardous substance, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Researchers and manufacturers must adhere to guidelines set by organizations such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to ensure safe usage and disposal.

In conclusion, 2-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine (CAS No. 1700433-82-4) represents a compelling example of innovation in chemical research. Its applications span across drug discovery, agriculture, and material science, reflecting the compound's broad utility. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and sustainability.

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